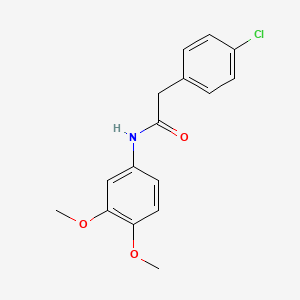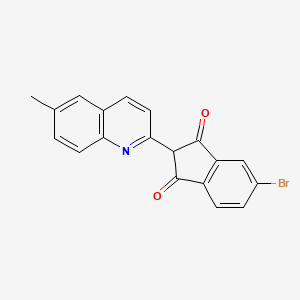
1-(1,3-benzodioxol-5-ylmethyl)-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone is a chemical compound that has been widely studied for its potential applications in the fields of medicine and pharmaceuticals. This compound has been found to have a variety of biochemical and physiological effects, which make it a promising candidate for further research and development.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This inhibition leads to the suppression of inflammation, tumor growth, and viral replication, among other effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(1,3-benzodioxol-5-ylmethyl)-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone are diverse and complex. This compound has been found to modulate the immune system, inhibit the growth of cancer cells, and reduce the replication of certain viruses. It has also been found to have antioxidant and anti-inflammatory properties, which make it a potential treatment for a variety of conditions.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(1,3-benzodioxol-5-ylmethyl)-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone in lab experiments include its diverse range of effects and potential applications, as well as its relatively low toxicity. However, limitations include the need for further research to fully understand its mechanism of action, as well as the potential for unwanted side effects in certain contexts.
Future Directions
For research on 1-(1,3-benzodioxol-5-ylmethyl)-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone include further studies on its mechanism of action, as well as investigations into its potential as a treatment for various diseases and conditions. Additionally, research may focus on the development of more efficient synthesis methods for this compound, as well as the exploration of its potential applications in other fields such as agriculture and environmental science.
In conclusion, 1-(1,3-benzodioxol-5-ylmethyl)-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone is a promising compound with a wide range of potential applications in scientific research. Its diverse range of effects and relatively low toxicity make it a promising candidate for further investigation and development.
Synthesis Methods
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone involves the reaction of 1,3-benzodioxole with thiosemicarbazide, followed by the addition of piperazine and acetic anhydride. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography.
Scientific Research Applications
The potential applications of 1-(1,3-benzodioxol-5-ylmethyl)-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone in scientific research are numerous. This compound has been found to have anti-inflammatory, anti-tumor, and anti-viral properties, which make it a promising candidate for the development of new drugs and therapies.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-15-7-19(16(21)12-8-24-9-17-12)4-3-18(15)6-11-1-2-13-14(5-11)23-10-22-13/h1-2,5,8-9H,3-4,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOMDALUHOBFIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CSC=N2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{1-[1-(1H-indol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5174936.png)
![2-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5174939.png)
![dimethyl 2-[(2-chloro-4-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5174951.png)


![5-chloro-2-methoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5174975.png)
![2-ethoxy-2-methyl-1-[(2-propionylphenyl)amino]-1,2-dihydro-3H-indol-3-one](/img/structure/B5174982.png)



![3-({[(4-iodophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B5175023.png)
![2-cyclohexyl-6-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5175031.png)